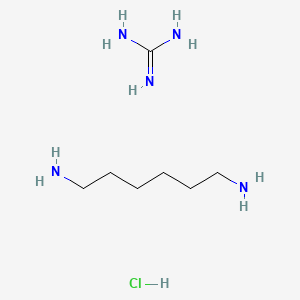

Guanidine;hexane-1,6-diamine;hydrochloride

Description

Contextualization within Guanidinium (B1211019) and Aliphatic Diamine Chemistry

The chemistry of this system is rooted in the distinct properties of its two primary organic constituents. Guanidine (B92328), with its HNC(NH₂)₂, is one of the strongest organic bases in aqueous solutions, a property attributed to the resonance stabilization of its protonated form, the guanidinium cation. ineosopen.org This high basicity and the presence of multiple nitrogen atoms make guanidine and its derivatives valuable in catalysis, organic synthesis, and as structural motifs in biologically active molecules. ineosopen.orgnih.govresearchgate.net

Aliphatic diamines, such as hexane-1,6-diamine (H₂N(CH₂)₆NH₂), are fundamental building blocks in polymer chemistry. The presence of two primary amine groups at either end of a flexible hydrocarbon chain allows for the formation of long polymeric chains through reactions with various co-monomers. Hexane-1,6-diamine, in particular, is a key monomer in the production of polyamides, such as Nylon 66. Its reaction with guanidine hydrochloride represents a convergence of these two fields, leading to polymers that incorporate the charged guanidinium group into a flexible aliphatic backbone. researchgate.netacs.org

Historical Development and Early Conceptualizations of Related Compounds

The study of guanidine dates back to 1861, when it was first isolated. ineosopen.org Its industrial synthesis was developed later, often from calcium cyanamide (B42294) or through the melting of ammonium (B1175870) salts with urea. ineosopen.orgresearchgate.net The hydrochloride salt of guanidine, guanidine hydrochloride, became a widely available and stable precursor for further chemical synthesis. researchgate.netchemicalbook.com

The development of polymers from guanidine and diamines is a more recent advancement, driven by the search for new materials with specific functionalities. Research into guanidine-based polymers gained momentum with the discovery of their potent antimicrobial properties. magtech.com.cnnih.gov Early work focused on preparing these polymers and understanding how their structure and molecular weight influenced their efficacy as biocides. The polycondensation of guanidine hydrochloride with hexane-1,6-diamine emerged as a key method to produce polyhexamethylene guanidine hydrochloride (PHMG), a compound that has since been extensively studied and commercialized. researchgate.netnih.govresearchgate.net

General Structural Framework and Fundamental Chemical Significance

The compound "Guanidine;hexane-1,6-diamine;hydrochloride" does not typically exist as a discrete, isolable salt with a 1:1:1 stoichiometry. Instead, it is a reactive mixture where the components are poised for polymerization. The fundamental chemical transformation is the polycondensation of guanidine hydrochloride with hexane-1,6-diamine. researchgate.net In this reaction, the amine groups of hexane-1,6-diamine react with the guanidine moiety, leading to the elimination of ammonia (B1221849) and the formation of a repeating unit where the guanidinium group is linked by hexamethylene chains.

Overview of Key Academic Research Trajectories for this compound

Academic research on the combination of guanidine and hexane-1,6-diamine is predominantly focused on the synthesis, characterization, and application of the resulting polymers, namely PHMG and its derivatives. Key research trajectories include:

Synthesis and Structural Modification: A significant area of research involves optimizing the synthesis of guanidine-based polymers to control their molecular weight, charge density, and architecture (linear vs. branched). researchgate.netacs.org Studies have explored two-step polymerization methods, involving an initial polycondensation followed by a cross-linking step, to achieve higher molecular weights and enhanced properties. epa.govacs.org

Structure-Activity Relationship Studies: Researchers have investigated how varying the molar ratio of hexane-1,6-diamine to guanidine hydrochloride affects the structure and the biocidal activity of the resulting oligoguanidines. researchgate.net These studies have shown that a higher content of branched or cyclic structures can lead to more efficient antimicrobial activity. researchgate.net

Development of Novel Applications: Beyond their use as disinfectants, research is exploring the application of guanidine-containing polymers in other areas. This includes their use as drug delivery vehicles, in separation processes for charged materials, and the creation of new "smart" materials. ineosopen.orgmagtech.com.cngoogle.com

Analytical Method Development: The complexity of the polymeric products, which are often mixtures of oligomers with different structures and chain lengths, has necessitated the development of advanced analytical techniques. High-performance liquid chromatography (HPLC) methods, for instance, have been developed to separate and quantify the components of these polymer mixtures and to determine the presence of unreacted monomers like hexane-1,6-diamine. researchgate.netresearchgate.net

Chemical Compound Data

Below are data tables for the primary chemical components discussed in this article.

Table 1: Properties of Guanidine Hydrochloride

| Property | Value |

|---|---|

| IUPAC Name | Guanidine hydrochloride |

| Synonyms | Guanidinium chloride, Aminoformamidine hydrochloride |

| CAS Number | 50-01-1 |

| Molecular Formula | CH₅N₃·HCl |

| Molecular Weight | 95.53 g/mol |

| Appearance | White crystalline powder |

| Melting Point | 180-185 °C |

| Solubility in Water | High |

Data sourced from multiple references. chemicalbook.com

Table 2: Properties of Hexane-1,6-diamine

| Property | Value |

|---|---|

| IUPAC Name | Hexane-1,6-diamine |

| Synonyms | Hexamethylenediamine (B150038), 1,6-Diaminohexane |

| CAS Number | 124-09-4 |

| Molecular Formula | C₆H₁₆N₂ |

| Molecular Weight | 116.21 g/mol |

| Appearance | Colorless to yellowish solid |

| Melting Point | 39-42 °C |

| Boiling Point | 204-205 °C |

Data sourced from multiple references.

Properties

Molecular Formula |

C7H22ClN5 |

|---|---|

Molecular Weight |

211.74 g/mol |

IUPAC Name |

guanidine;hexane-1,6-diamine;hydrochloride |

InChI |

InChI=1S/C6H16N2.CH5N3.ClH/c7-5-3-1-2-4-6-8;2-1(3)4;/h1-8H2;(H5,2,3,4);1H |

InChI Key |

REZCJHXVNVUWGF-UHFFFAOYSA-N |

Canonical SMILES |

C(CCCN)CCN.C(=N)(N)N.Cl |

Related CAS |

57028-96-3 |

Origin of Product |

United States |

Synthetic Methodologies for Guanidine;hexane 1,6 Diamine;hydrochloride

Conventional Routes via Guanidine (B92328) and Hexane-1,6-diamine Precursors

Conventional synthesis relies on the direct reaction between the base precursors and an acid in a controlled environment to form the desired salt.

The most straightforward method for preparing this salt complex is through a direct acid-base neutralization reaction. Both guanidine and hexane-1,6-diamine are organic bases that readily react with strong acids like hydrochloric acid (HCl) to form their respective hydrochloride salts. wikipedia.orgebi.ac.uk The synthesis of the target compound can be achieved by combining the individual components.

A typical procedure involves dissolving hexane-1,6-diamine in a suitable solvent and adding concentrated hydrochloric acid with agitation to form hexane-1,6-diamine dihydrochloride (B599025) in situ. google.com For instance, a 90% aqueous solution of 1,6-diaminohexane can be added to a solvent like n-butanol, followed by the addition of concentrated HCl until the pH reaches approximately 6. google.com Similarly, guanidine can be neutralized to form guanidine hydrochloride. The final compound, Guanidine;hexane-1,6-diamine;hydrochloride, can be obtained by co-crystallizing the individual salt components or by carefully controlling the stoichiometry of HCl added to a solution containing both guanidine and hexane-1,6-diamine. The reaction of a diamine salt with cyanamide (B42294) is another conventional method for preparing related bisguanidinium salts. prepchem.com

The choice of solvent is critical for controlling the reaction, precipitation, and subsequent purification of the salt. The solubility of the reactants and the final product dictates the efficiency of the process. While highly polar solvents like water can be used, less polar organic solvents or mixed solvent systems are often preferred to facilitate precipitation and achieve higher yields. kpi.uagoogle.com

In related syntheses, alcoholic solvents are commonly employed. For example, the reaction of hexamethylene diamine dihydrochloride with other reagents is often carried out in n-butanol. google.comgoogle.com Other solvents such as isopropyl alcohol and ethanol (B145695) are also utilized. prepchem.com The polycondensation reaction between guanidine hydrochloride and hexamethylenediamine (B150038) can be initiated by creating a suspension of crystalline guanidine hydrochloride in molten hexamethylenediamine, eliminating the need for an additional solvent. google.com

The table below summarizes various solvent systems and conditions used in the synthesis of related guanidinium (B1211019) and diamine salts.

| Precursors | Solvent System | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Hexamethylene-diamine hydrochloride, Sodium dicyandiamide (B1669379) | n-Butanol (propyl carbinol) | 130 | 2 | Not specified | google.com |

| Hexamethylene-diamine hydrochloride, Sodium dicyandiamide | n-Butanol (propyl carbinol) | 120 | 3 | 95.6 | google.com |

| 1,6-diaminohexane, Cyanamide | Isopropyl alcohol, then Xylene | 140 | 2 | ~98 (purity) | prepchem.com |

| Guanidine hydrochloride, Hexamethylenediamine | None (molten) | 120-210 | >15 | Not specified | google.com |

Achieving high purity of the final salt product is essential. Several techniques are employed to remove unreacted precursors, by-products, and solvent residues.

Recrystallization is a primary method for purification. The crude product can be dissolved in a suitable solvent or solvent mixture at an elevated temperature and then cooled to allow the purified crystals to form. google.com A mixture of ethanol and water is often effective for recrystallizing guanidinium-related compounds. In some procedures, crude products are dissolved in boiling water and then acidified to induce crystallization upon cooling. chemicalbook.com For certain guanidinium salts that are difficult to recrystallize from common solvents, a process of dissolving the crude material in excess water, concentrating the solution under reduced pressure, and then allowing the product to crystallize can be effective. google.com

Washing and Drying are crucial post-crystallization steps. The filtered crystals are often washed with cold solvents, such as ice water or alcohol, to remove soluble impurities. google.comprepchem.com Subsequent drying, typically under vacuum at elevated temperatures (e.g., 60-90°C), removes residual solvents to yield the final, pure solid product. google.comgoogle.com

The table below outlines common purification strategies.

| Purification Method | Key Parameters | Target Impurities Removed | Reference |

| Recrystallization | Dissolution in hot solvent (e.g., water, ethanol/water), followed by cooling. | Unreacted precursors, by-products | google.com |

| Acidification | Dissolving in boiling water, followed by addition of acetic acid. | Base-soluble impurities | chemicalbook.com |

| Washing | Rinsing the crystalline product with cold water or alcohol. | Inorganic salts (e.g., NaCl), residual reagents | google.comprepchem.com |

| Vacuum Drying | Heating at 60-90°C under reduced pressure. | Residual solvents | google.comgoogle.com |

| Distillation | Removal of solvent under reduced pressure (underpressure distillation). | Reaction solvent | google.com |

Advanced Synthetic Pathways

Advanced synthetic strategies focus on improving reaction efficiency, reducing the number of steps, and enabling better control over the reaction process.

A one-pot synthesis, where all reactants are added to a single reactor to form the product in a sequential manner, offers significant advantages in terms of operational simplicity and resource efficiency. researchgate.net For this compound, a one-pot approach would involve the mixing of guanidine, hexane-1,6-diamine, and hydrochloric acid in a single vessel under controlled conditions to directly yield the final salt complex.

While specific one-pot protocols for this exact compound are not detailed in the literature, the principle is demonstrated in related syntheses. For example, the preparation of dialkyl hexane-1,6-dicarbamate has been achieved through a one-pot reaction of 1,6-hexanediamine, urea, and an alcohol. researchgate.net Similarly, the in situ formation of hexamethylene diamine dihydrochloride from the diamine and HCl within the reaction vessel for a subsequent transformation is a component of a one-pot process. google.com The development of a dedicated one-pot synthesis for the title compound would be a logical extension of these principles, streamlining its production.

Direct acid-base neutralization to form a salt is a rapid and spontaneous reaction that typically does not require catalysis. researchgate.net However, in a broader synthetic context involving the formation and subsequent reaction of salts, catalysts can play a crucial role in controlling reaction conditions or enhancing the reactivity of the in situ-formed salt. researchgate.netbohrium.com

In processes where a salt like hexamethylene diamine dihydrochloride is a reactant, a catalytic amount of a base may be added to precisely control the pH of the reaction mixture. For instance, a tertiary amine like triethylamine (B128534) can be used to adjust the pH to a specific range (e.g., 8-10) to facilitate a subsequent reaction. google.com This is not catalysis of the salt formation itself, but rather the use of a catalyst to enable a transformation of the salt.

Furthermore, in multiphase reaction systems, phase-transfer catalysts can be employed to enhance the reaction rate between reactants present in different phases. While not directly catalyzing the salt formation, such catalysts can be integral to advanced synthetic protocols that generate and consume the salt in a single, efficient process.

Solid-Phase Synthesis Considerations

The synthesis of guanidine-containing molecules on a solid support is a well-established strategy in combinatorial chemistry, allowing for high-throughput synthesis and simplified purification. For a symmetrical molecule like 1,6-bis(guanidino)hexane, a solid-phase approach would typically involve immobilizing the hexane-1,6-diamine backbone to a resin, followed by guanidinylation and cleavage.

A common strategy involves the use of a resin, such as a p-methylbenzhydrylamine (pMBHA) resin, to which one end of the hexane-1,6-diamine can be attached. nih.gov The free distal amine group can then be subjected to a guanidinylation reaction. This is often accomplished using a variety of guanylating agents, such as N,N'-di-Boc-N''-triflylguanidine or 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine, which offer high reactivity and control. organic-chemistry.org After the first guanidinylation, the linker attaching the molecule to the resin is cleaved. The resulting mono-guanidinylated hexane-1,6-diamine can then be re-subjected to guanidinylation in solution to complete the synthesis.

Alternatively, a "tea-bag" method can be employed for parallel synthesis, where the resin is sealed in a mesh bag and subjected to sequential reaction conditions. nih.gov The process would involve:

Loading: Attaching mono-protected hexane-1,6-diamine to a suitable linker on the solid support.

Deprotection: Removing the protecting group from the free amine.

Guanidinylation: Reacting the resin-bound amine with a guanidinylating agent.

Cleavage: Releasing the fully functionalized bis-guanidine product from the resin, typically using a strong acid like trifluoroacetic acid (TFA).

The choice of resin, linker, and protecting groups is critical to ensure stability throughout the synthesis and allow for efficient cleavage of the final product.

Green Chemistry Principles in this compound Synthesis

Green chemistry principles are increasingly being integrated into synthetic routes to minimize environmental impact.

Solvent-Free Reaction Methodologies

Eliminating volatile organic solvents is a key goal of green chemistry. For guanidine synthesis, several solvent-free or neat approaches have been explored.

Microwave-Assisted Synthesis: Reactions conducted under microwave irradiation can often proceed without a solvent. For example, guanidine hydrochloride itself has been used as an organocatalyst in solvent-free microwave-mediated reactions, highlighting the potential for such conditions in guanidine-related syntheses. rsc.org

Mechanochemistry: Performing reactions by grinding solid reactants together in a ball mill, known as mechanochemistry, can eliminate the need for solvents entirely. cuiguai.com The synthesis of 1,6-bis(guanidino)hexane could potentially be achieved by milling hexane-1,6-diamine with a solid guanidinylating agent like cyanamide.

Neat Reactions: Some syntheses of guanidine compounds can be performed by simply heating the reactants together without any added solvent. google.com A patent for related polycyclic guanidines describes contacting a triamine with guanidine carbonate in the absence of added solvents. google.com This approach could be adapted for the reaction between hexane-1,6-diamine and a suitable guanidinylating agent.

Atom Economy and E-Factor Analysis

Atom economy and E-Factor are metrics used to evaluate the efficiency and waste generation of a chemical process.

Atom Economy calculates the proportion of reactant atoms incorporated into the desired product. A common synthesis of a guanidine involves reacting an amine with cyanamide. For 1,6-bis(guanidino)hexane, the reaction is:

C₆H₁₆N₂ (Hexane-1,6-diamine) + 2 CH₂N₂ (Cyanamide) → C₈H₂₀N₆ (1,6-bis(guanidino)hexane)

The atom economy is calculated as follows:

| Compound | Formula | Molar Mass ( g/mol ) |

| Hexane-1,6-diamine | C₆H₁₆N₂ | 116.20 |

| Cyanamide | CH₂N₂ | 42.04 |

| Total Reactants | 200.28 | |

| 1,6-bis(guanidino)hexane | C₈H₂₀N₆ | 200.28 |

| Desired Product | 200.28 |

Atom Economy = (Mass of Desired Product / Total Mass of Reactants) x 100%

Atom Economy = (200.28 / 200.28) x 100% = 100%

This specific pathway exhibits a perfect atom economy, as all atoms from the reactants are incorporated into the final product.

E-Factor (Environmental Factor) measures the total mass of waste produced per unit of product. A lower E-factor signifies less waste and a greener process. A patented synthesis for the related intermediate 1,6-bis(cyano-guanidino)hexane from hexanediamine (B8719201) hydrochloride and sodium dicyandiamide provides insight into potential waste streams. google.com The process involves using n-butanol as a solvent, which is later removed by distillation, and multiple water washes to purify the product. google.com The waste would include the solvent, unreacted starting materials, and byproducts like sodium chloride. Assuming a 90% yield as reported, the E-factor would primarily consist of the mass of solvent and water used in workup, making it significantly greater than zero, despite the high atom economy of the core reaction.

Utilization of Renewable or Recyclable Reagents

The use of renewable resources is a cornerstone of sustainable chemistry.

Bio-derived Feedstocks: Guanidine itself can be produced via a de novo biosynthesis cycle using engineered cyanobacteria, which utilize CO₂, water, and nitrogen as feedstocks with energy derived from photosynthesis. nrel.gov This represents a potential route to a fully renewable guanidinylating agent. Furthermore, hexane-1,6-diamine, the other key building block, can be synthesized from bio-based adipic acid, which is derivable from glucose.

Scale-Up Considerations and Process Intensification

Translating a laboratory-scale synthesis to an industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and economic viability.

Optimization of Reaction Parameters for Industrial Scale

For the industrial production of guanidine compounds, maximizing yield and throughput while minimizing costs and reaction time is paramount. A patent for the synthesis of 1,6-bis(cyano-guanidino)hexane, a direct precursor to compounds like chlorhexidine, offers a clear example of process optimization. google.com The reaction involves heating hexanediamine hydrochloride with sodium dicyandiamide.

Key parameters optimized for this process are summarized below:

| Parameter | Range/Value | Outcome | Source |

| Temperature | 110 °C | 76% Yield | google.com |

| 140 °C | 90% Yield | google.com | |

| Reaction Time | 7 hours (at 110 °C) | 76% Yield | google.com |

| 3 hours (at 140 °C) | 90% Yield | google.com | |

| Molar Ratio (Diamine:Dicyanamide) | 1.0 : 1.6 to 1.0 : 2.4 | High efficiency is achieved within this range, with a 1:2 ratio being typical for high conversion. | google.com |

| Solvent | n-butanol or n-butanol/water mixture | The use of n-butanol avoids more toxic solvents and facilitates product isolation. | google.com |

The data clearly indicates that operating at a higher temperature (140 °C) significantly reduces the required reaction time from 7 hours to 3 hours while simultaneously increasing the product yield from 76% to 90%. google.com This demonstrates a critical process intensification, leading to higher throughput and better reactor efficiency on an industrial scale. The optimization of reactant stoichiometry ensures that the less expensive reagent can be used in slight excess to drive the reaction to completion, maximizing the conversion of the more valuable starting material.

Reactor Design and Engineering Implications

The synthesis of polyhexamethylene guanidine hydrochloride (PHMG), which results from the reaction between a guanidine source, such as guanidine hydrochloride, and hexane-1,6-diamine, is a polycondensation process with specific reactor design and engineering requirements. The transition from laboratory-scale flasks to industrial-scale agitated tanks necessitates careful consideration of heat and mass transfer, reaction kinetics, and materials of construction to ensure product quality and process efficiency. google.com

The process is typically carried out in batch or semi-batch reactors. patsnap.comgoogle.com These reactors are generally equipped with essential features to manage the reaction conditions, including a robust agitation system, a precise temperature control system (heating mantle or oil bath), a reflux condenser, and ports for the addition of reactants and removal of by-products. google.comgoogle.comprepchem.com

Key Engineering Considerations:

Reactor Type and Agitation: The reaction often begins with a heterogeneous mixture, such as a suspension of solid guanidine hydrochloride in molten hexane-1,6-diamine. google.com Therefore, effective agitation is critical to ensure a uniform reaction mass, enhance heat and mass transfer, and facilitate the removal of gaseous by-products like ammonia (B1221849). Industrial-scale synthesis utilizes large agitated tanks to handle the required volumes and maintain mixture homogeneity. google.com

Heat Transfer and Temperature Control: The polycondensation reaction is temperature-sensitive and often requires a programmed, stepwise heating profile. For instance, a common procedure involves an initial phase at a lower temperature (e.g., 120°C) followed by a gradual increase to higher temperatures (e.g., 160-210°C) to advance the polymerization. google.comgoogle.com This necessitates a reactor with a well-designed thermal management system capable of precise temperature control to prevent side reactions and control the polymer's molecular weight. chemicalbook.com

By-product Removal: A crucial engineering challenge is the efficient removal of reaction by-products, primarily ammonia and water, which drives the equilibrium of the polycondensation reaction towards the product. google.com Reactors are often fitted with reflux condensers and distillation apparatus to manage volatile components. google.comprepchem.com In some process variations, a final vacuum treatment step is employed to remove the last traces of volatiles and achieve the desired polymer characteristics. google.com

Pressure and Solvent Management: While many syntheses are performed at atmospheric pressure, the use of low-boiling solvents like isopropanol (B130326) may require the reactor to operate under elevated pressure (e.g., 2-5 bar) to reach the optimal reaction temperatures of over 110°C. google.com The choice of solvent, such as n-butanol, also impacts the process by influencing reaction kinetics and facilitating product purification. google.comgoogle.com The reactor system must be designed to handle these specific solvents and pressure conditions safely.

Materials of Construction: The reactor and its components must be constructed from materials that can withstand the corrosive nature of hydrochloride salts and other reactants at elevated temperatures.

Process Control and Scalability: To ensure the synthesis of a linear, water-soluble polymer with a specific molecular weight range for optimal performance, precise control over reaction parameters is essential. chemicalbook.com This includes managing reactant molar ratios, temperature profiles, and reaction times. The use of initiators or terminators has been reported as a method to control the polymer chain length. chemicalbook.com The successful scaling of this process from laboratory flasks (100 ml) to industrial agitated tanks (up to 6 m³) demonstrates its viability for large-scale production, underscoring the importance of robust engineering design. google.comgoogle.com

Table 1: Reactor Conditions for PHMG Synthesis from Guanidine Hydrochloride and Hexamethylene Diamine

| Parameter | Value | Source |

|---|---|---|

| Reactor Type | Round-bottomed flask with stirrer, Four-necked flask, Agitated Tank | google.comgoogle.comgoogle.com |

| Initial Phase | Suspension of crystalline guanidine hydrochloride in molten hexamethylenediamine | google.com |

| Molar Ratio (HMD:GHCl) | 1:1 to 1.5:1 | google.comgoogle.com |

| Temperature Profile | Stepwise heating: e.g., 4h at 120°C, 8h at 160°C, 3h at 180°C, then ramp to 210°C | google.com |

| Final Stage | Vacuum treatment | google.com |

| By-product | Ammonia (NH₃) | google.com |

Table 2: Reactor Conditions for Synthesis from Hexamethylenediamine Hydrochloride and Sodium Dicyandiamide

| Parameter | Value | Source |

|---|---|---|

| Reactor Type | Three-necked flask with magnetic agitation | google.com |

| Solvent | n-butanol or n-butanol/water mixture | google.comgoogle.com |

| Molar Ratio (HMD·HCl:Sodium Dicyandiamide) | 1.0:1.6 to 1.0:2.4 | google.com |

| Temperature | 100°C to 140°C (Reflux) | google.com |

| Reaction Time | 2 to 7 hours | google.com |

| Post-processing | Reduced pressure distillation to remove solvent | google.com |

Advanced Characterization Methodologies for Guanidine;hexane 1,6 Diamine;hydrochloride

Spectroscopic Analysis Methodologies

Spectroscopic techniques are paramount in the elucidation of the chemical structure of "Guanidine;hexane-1,6-diamine;hydrochloride." These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that function as a molecular fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Solution-state NMR is fundamental for confirming the primary structure of "this compound" by identifying the distinct chemical environments of the hydrogen (¹H) and carbon (¹³C) nuclei. In a typical deuterated solvent such as D₂O, the protonated guanidinium (B1211019) group and the hexane-1,6-diamine moiety would exhibit characteristic signals.

The ¹H NMR spectrum is expected to show signals corresponding to the protons of the hexane (B92381) chain and the N-H protons of the guanidinium and diamine groups. The methylene (B1212753) protons adjacent to the nitrogen atoms (α-CH₂) would appear at a different chemical shift compared to the other methylene groups (β- and γ-CH₂) in the hexane chain due to the electron-withdrawing effect of the nitrogen atoms. The N-H protons of the guanidinium group are typically observed as a single, often broad, signal due to delocalization of the positive charge and rapid proton exchange. wikipedia.orgox.ac.uk

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for the carbon atom of the guanidinium group and the three chemically non-equivalent carbon atoms of the hexane-1,6-diamine chain. The chemical shift of the guanidinium carbon is characteristically downfield due to the three attached nitrogen atoms.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Guanidinium C | - | ~157-160 |

| Guanidinium NH | Variable (exchangeable) | - |

| α-CH₂ (H₂N-CH₂ -) | ~2.7-3.0 | ~40-42 |

| β-CH₂ (-CH₂-CH₂ -CH₂-) | ~1.5-1.7 | ~26-28 |

| γ-CH₂ (-CH₂ -CH₂-N) | ~1.3-1.5 | ~30-32 |

Note: Predicted values are based on typical shifts for guanidinium salts and alkylamines and may vary based on solvent and concentration.

Solid-state NMR (ssNMR) is indispensable for characterizing the compound in its solid form, providing insights into polymorphism, crystal packing, and intermolecular interactions. nih.gov Unlike solution-state NMR, where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as bond orientations and distances within the crystal lattice. nih.gov

Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can enhance the signal of low-abundance nuclei like ¹³C and provide information on the local environment of each atom. By analyzing the chemical shift anisotropies and dipolar couplings, ssNMR can differentiate between different crystalline forms (polymorphs) of "this compound," which may exhibit different physical properties. Furthermore, ssNMR can probe the N-H···Cl hydrogen bonding network that stabilizes the crystal structure. wikipedia.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the NMR signals and establishing the connectivity of atoms within the molecule. nih.gov

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal scalar couplings between adjacent protons. For the hexane-1,6-diamine moiety, cross-peaks would be observed between the α-CH₂ and β-CH₂ protons, and between the β-CH₂ and γ-CH₂ protons, confirming the sequence of the alkyl chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the directly attached carbon atoms. An HSQC spectrum would show a correlation peak for each unique C-H bond, definitively assigning which protons are attached to which carbons in the hexane chain. mdpi.com

Vibrational Spectroscopy Methodologies (Infrared and Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. nih.gov

The IR and Raman spectra of "this compound" would display characteristic absorption bands for the guanidinium cation and the hexane-1,6-diamine backbone.

The guanidinium cation (C(NH₂)₃⁺) has D₃h symmetry, which is often lowered in the solid state. Its most intense and characteristic vibrations include the degenerate asymmetric C-N₃ stretching mode and N-H stretching and bending modes. researchgate.netacs.org The hexane-1,6-diamine portion would contribute bands from C-H stretching, scissoring, and wagging vibrations of the methylene groups, as well as N-H and C-N vibrations from the amine groups. nih.govnist.gov

Interactive Data Table: Characteristic Vibrational Frequencies

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| N-H Stretching | Guanidinium (NH₂) & Amine (NH₂) | 3100-3450 | IR, Raman |

| C-H Stretching | Methylene (CH₂) | 2850-2950 | IR, Raman |

| C=N Asymmetric Stretching | Guanidinium (CN₃) | ~1650 | IR, Raman |

| N-H Bending (Scissoring) | Guanidinium (NH₂) & Amine (NH₂) | 1580-1680 | IR |

| CH₂ Bending (Scissoring) | Methylene (CH₂) | ~1465 | IR |

| C-N Stretching | Guanidinium & Amine | 1000-1200 | IR, Raman |

Note: The exact positions of the bands can be influenced by hydrogen bonding and the solid-state environment.

Probing Intermolecular Interactions and Hydrogen Bonding Networks

The guanidinium group, a key feature of the molecule, is a strong hydrogen bond donor. researchgate.net The presence of both guanidinium and primary amine functionalities, along with the chloride counter-ion, leads to a complex network of intermolecular and intramolecular hydrogen bonds. These interactions are pivotal in defining the solid-state architecture and solution-phase behavior of the compound.

Computational studies on similar guanidinium complexes have shown that ionic interactions significantly enhance the strength of hydrogen bonds. researchgate.net In the case of Guanidine (B92328);hexane-1,6-diamine;hydrochloride, the positively charged guanidinium and protonated amine groups form strong, charge-assisted hydrogen bonds with the chloride anion. researchgate.net

Detailed analysis of related guanidine-containing structures using X-ray crystallography has revealed common hydrogen bonding motifs. nih.gov These typically involve interactions between the N-H protons of the guanidinium group and hydrogen bond acceptors. nih.gov In this compound, the chloride ion and the nitrogen atoms of the amine and guanidinium groups can all act as hydrogen bond acceptors. The flexible hexane-1,6-diamine linker allows for the formation of both intramolecular hydrogen bonds, potentially between the guanidinium group and the distant amine, and extensive intermolecular hydrogen bonding networks that dictate the crystal packing. nih.gov

A study on the temperature dependence of the hydrogen bond network in aqueous solutions of guanidine hydrochloride has shown that the number of hydrogen bonds per water molecule decreases with rising temperature. arxiv.org While the differences between pure water and the guanidine hydrochloride solution were found to be weak, it highlights the dynamic nature of these interactions in solution. arxiv.org

A summary of potential hydrogen bond interactions is presented in Table 1.

| Donor | Acceptor | Interaction Type | Significance |

| Guanidinium N-H | Chloride (Cl⁻) | Strong, Charge-Assisted | Key for crystal lattice stability |

| Amine N-H | Chloride (Cl⁻) | Strong, Charge-Assisted | Contributes to solid-state structure |

| Guanidinium N-H | Amine Nitrogen | Inter/Intramolecular | Influences conformation and packing |

| Amine N-H | Guanidinium Nitrogen | Inter/Intramolecular | Influences conformation and packing |

Table 1: Potential Hydrogen Bonding Interactions in this compound

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for the structural characterization of this compound, providing information on its molecular weight and fragmentation patterns.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the parent ion. This allows for the unambiguous determination of the elemental composition of the molecule. For this compound, HRMS can confirm the presence and ratio of carbon, hydrogen, nitrogen, and chlorine atoms. For a related compound, 1,6-di(cyanoguanidino)hexane, the precursor ion [M+H]⁺ was observed at an m/z of 251.17269 using an ESI-QTOF instrument. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Tandem mass spectrometry (MS/MS) involves the isolation and fragmentation of a specific parent ion to generate a characteristic fragmentation pattern. This pattern provides valuable information about the connectivity of atoms within the molecule. For this compound, MS/MS analysis would likely reveal fragmentation pathways involving the cleavage of the hexane backbone and the loss of small neutral molecules from the guanidinium headgroup.

A quantitative high-throughput analytical method developed for 1,6-hexamethylenediamine (HDA), a structurally related diamine, utilized ultra-performance liquid chromatography–electrospray ionization–tandem mass spectrometry (UPLC–ESI–MS/MS). cdc.gov This demonstrates the applicability of MS/MS for the analysis of compounds containing the hexane-1,6-diamine moiety.

Expected fragmentation patterns for the protonated molecule are detailed in Table 2.

| Parent Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| [M+H]⁺ | Varies | NH₃ | Loss of ammonia (B1221849) from the guanidinium group |

| [M+H]⁺ | Varies | CH₂=CH₂ | Cleavage within the hexane chain |

| [M+H]⁺ | Varies | C₄H₈ | Further fragmentation of the hexane chain |

| [M+H]⁺ | Varies | Guanidine | Cleavage of the C-N bond linking the hexane chain and guanidinium group |

Table 2: Predicted MS/MS Fragmentation Pathways for this compound

Electronic Absorption and Fluorescence Spectroscopy Approaches

Electronic absorption (UV-Vis) and fluorescence spectroscopy can provide insights into the electronic structure and environment of the chromophores within this compound. The guanidinium group itself does not exhibit strong absorption in the near-UV or visible regions. However, its electronic properties can be influenced by its local environment and any potential charge-transfer interactions.

While the native molecule is not expected to be fluorescent, derivatization with a fluorescent tag could enable sensitive detection and the study of its interactions with other molecules. This approach is commonly used to introduce a spectroscopic handle for compounds lacking intrinsic fluorescence.

Diffraction-Based Characterization Methodologies

X-ray diffraction (XRD) is the most powerful technique for the direct determination of the three-dimensional atomic arrangement in the solid state. Single-crystal XRD analysis of this compound would provide precise information on bond lengths, bond angles, and torsional angles, confirming the connectivity of the molecule.

Neutron Diffraction Methodologies for Hydrogen Atom Localization and Magnetic Structures

While X-rays are scattered by an atom's electron cloud, neutrons are scattered by the atomic nucleus. nih.gov This fundamental difference makes neutron diffraction a uniquely powerful tool, especially for locating hydrogen atoms. stfc.ac.uk X-ray diffraction struggles to accurately determine the positions of hydrogen atoms because of their low electron density. mdpi.comstfc.ac.uk

Given the multiple N-H groups in both guanidine and hexane-1,6-diamine, hydrogen bonding is expected to be a dominant force in the crystal structure of their complex. Neutron diffraction can provide precise locations of these hydrogen atoms, offering unambiguous details of the hydrogen-bonding network. mdpi.comstfc.ac.uk This information is critical for understanding the forces holding the complex together and for validating theoretical models. acs.org

A single-crystal neutron diffraction study on pure guanidine, for example, yielded accurate spatial and displacement parameters for all atoms, including hydrogens, which helped to correct and refine previous X-ray diffraction data. acs.org This complementary approach, sometimes involving simultaneous refinement of both X-ray and neutron data, provides a highly accurate final structure. stfc.ac.uk

Microscopic and Morphological Characterization Methodologies

While diffraction techniques reveal the internal atomic arrangement, microscopic methods provide information about the external and internal morphology of the crystalline material, from the microscale down to the nanoscale.

Scanning Electron Microscopy (SEM) is a primary tool for visualizing the surface morphology, shape, and size distribution of crystalline particles. acs.org In SEM, a focused beam of electrons is scanned across the sample's surface, and the resulting signals (such as secondary electrons) are used to generate an image. This provides a three-dimensional-like view of the sample's topography.

For this compound, SEM analysis would reveal the typical crystal habit (e.g., needles, plates, rods) and provide quantitative data on particle size and size distribution. acs.org This is important as morphology can influence bulk properties like flowability and dissolution rate. For instance, SEM studies on covalent organic frameworks have been used to characterize their rod-like or sheet-like morphologies. acs.org

Transmission Electron Microscopy (TEM) offers much higher resolution than SEM and is capable of imaging the internal structure of materials, including their crystal lattice. nih.gov In TEM, a beam of electrons is transmitted through an ultrathin specimen. The interaction of the electrons with the sample forms an image that can reveal details at the atomic level. whiterose.ac.uk

A significant challenge in analyzing organic materials with TEM is their sensitivity to the high-energy electron beam, which can cause radiation damage. nih.govresearchgate.netnih.gov Therefore, low-dose techniques are often employed. researchgate.net Despite this, high-resolution TEM (HRTEM) can be used to visualize crystal lattice fringes, identify defects such as dislocations, and characterize nanoscale features. nih.gov For the title compound, TEM could be used to investigate the presence of stacking faults or other crystalline imperfections that are not apparent from bulk diffraction data.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical images of surfaces at the nanometer and even molecular scale. mdpi.comkit.edu It works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflection of the cantilever is measured to create a map of the surface's height.

A key advantage of AFM is its ability to operate in various environments, including in liquid, making it suitable for studying fragile samples like organic crystals without the need for freezing or staining. mdpi.com AFM can visualize the surface of a single crystal with molecular resolution, revealing the packing of individual molecules on a crystal face. nih.govresearchgate.net It can also be used to observe dynamic processes like crystal growth in real-time. kit.edunih.gov For this compound, AFM could provide ultra-high-resolution images of the crystal faces, allowing for direct visualization of the molecular lattice and the study of surface defects like screw dislocations and step edges. researchgate.net

Table 3: Summary of Characterization Methodologies and Information Obtained

| Technique | Primary Information | Scale | Sample Form |

| SCXRD | Absolute 3D atomic structure, bond lengths/angles | Atomic | Single Crystal |

| PXRD | Phase ID, crystallinity, lattice parameters | Bulk | Powder |

| Neutron Diffraction | Precise H-atom positions, H-bonding network | Atomic | Single Crystal/Powder |

| SEM | Surface morphology, particle size/shape | Micro to Nano | Bulk/Powder |

| TEM | Internal structure, lattice imaging, defects | Nano to Atomic | Ultrathin Section |

| AFM | Surface topography, molecular packing, local properties | Nano to Molecular | Single Crystal/Surface |

Chromatographic and Separation Science Methodologies for Purity and Composition

The comprehensive characterization of this compound, a complex polymeric material, necessitates the use of advanced chromatographic techniques. These methods are essential for determining the purity of the polymer, quantifying residual monomers or reactants, analyzing its composition, and identifying potential byproducts. The selection of a specific chromatographic method is contingent on the analyte's properties, such as polarity, volatility, and ionic nature.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for assessing the purity of polymeric guanidine derivatives. The development of a robust HPLC method is critical for separating the main polymer from unreacted precursors like hexane-1,6-diamine and other synthesis-related impurities.

Research has demonstrated the successful application of reverse-phase HPLC for the quantitative determination of impurities in similar polyguanidine materials. researchgate.net Method development typically involves the optimization of several key parameters to achieve adequate resolution and sensitivity. A C18 column is commonly employed for the separation, leveraging the hydrophobic interactions between the stationary phase and the analytes. researchgate.net

A gradient elution strategy is often necessary to resolve components with a wide range of polarities. This involves changing the mobile phase composition over the course of the analysis, for instance, by varying the ratio of an organic solvent like acetonitrile (B52724) to an aqueous buffer such as sodium acetate (B1210297) solution. researchgate.net Detection is frequently performed using an ultraviolet (UV) detector, as guanidine-containing structures possess chromophores that absorb in the UV spectrum. For compounds lacking a strong chromophore, derivatization with an agent like 9,10-phenanthrenequinone to form a fluorescent product can be employed prior to HPLC analysis. thermofisher.com The purity of related guanidine compounds has been successfully determined using HPLC, achieving levels of 95% or higher. lgcstandards.comgoogle.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm |

| Mobile Phase A | Aqueous buffer (e.g., 0.05 M Sodium Acetate) |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 35 °C |

| Detector | UV at 230 nm |

This table presents a typical set of starting conditions for method development and may require optimization for the specific sample matrix.

The validation of the HPLC method ensures its reliability, with parameters such as precision, accuracy, specificity, and linearity being assessed against established acceptance criteria. researchgate.net Such validated methods can be used to determine impurity content in ranges as low as 0.025–0.75%. researchgate.net

Gas Chromatography (GC) for Volatile Byproducts or Derivatives

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile compounds. While the polymeric this compound is non-volatile, GC is highly valuable for identifying and quantifying volatile byproducts from its synthesis or degradation. This could include residual solvents or unreacted hexane-1,6-diamine.

Direct analysis of highly polar and low-volatility compounds like guanidine and diamines by GC is challenging. Therefore, a crucial step in the analytical workflow is derivatization, which converts the analytes into more volatile and thermally stable forms suitable for GC analysis. nih.govresearchgate.net For guanidine compounds, derivatization with hexafluoroacetylacetone (B74370) has proven effective, creating derivatives that are sensitive to both alkali flame ionization (FID) and electron-capture detection (ECD). nih.govcapes.gov.br For the analysis of the hexane-1,6-diamine component, various derivatization reactions can be employed, including acylation or silylation, to reduce polarity and improve chromatographic peak shape. researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., an HP-5 or equivalent). nih.gov The choice of detector depends on the sensitivity and selectivity required. A flame ionization detector (FID) is a universal detector for organic compounds, while a nitrogen-phosphorus detector (NPD) offers higher selectivity for nitrogen-containing compounds like guanidines and amines. researchgate.net For definitive identification, a mass spectrometer (MS) is coupled to the GC, allowing for the structural elucidation of unknown peaks. nih.gov

Table 3: General Gas Chromatography Method with Derivatization

| Parameter | Condition |

| Derivatization Agent | For Guanidines: Hexafluoroacetylacetone; For Amines: Trifluoroacetic anhydride (B1165640) (TFAA) |

| Column | 30 m x 0.25 mm x 0.25 µm (e.g., Rxi-5Sil MS) nih.gov |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C nih.gov |

| Oven Program | Start at 40°C, ramp 10°C/min to 240°C nih.gov |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Ion Source Temp (MS) | 200 °C nih.gov |

This table outlines a general approach. Specific derivatization reactions and GC conditions must be optimized for the target analytes.

Theoretical and Computational Investigations of Guanidine;hexane 1,6 Diamine;hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. However, specific studies on Guanidine (B92328);hexane-1,6-diamine;hydrochloride are not found in the current body of scientific literature.

Density Functional Theory (DFT) Studies on Molecular Geometry, Electronic Structure, and Bonding

There are no available DFT studies that specifically detail the optimized molecular geometry, electronic structure (such as HOMO-LUMO gaps), or bonding characteristics of the discrete Guanidine;hexane-1,6-diamine;hydrochloride compound.

For the related polymer, PHMB, some research has utilized DFT to investigate its electronic and optical properties. researchgate.net These studies, however, are based on the polymeric chain and not the specific monomeric salt requested. A computational protocol combining DFT and cheminformatics has been established for predicting pH-dependent redox potentials of organic molecules, which could theoretically be applied to the compound , but no such application has been published. nih.govchemrxiv.org

Ab Initio Methods for High-Accuracy Spectroscopic Parameter Prediction

No publications were identified that employ high-accuracy ab initio methods to predict spectroscopic parameters (e.g., vibrational frequencies, NMR chemical shifts) for this compound.

Conformational Analysis and Tautomeric Equilibria

A detailed conformational analysis or investigation into the tautomeric equilibria of this compound has not been reported in the scientific literature.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of molecules and their interactions with their environment. While this is a powerful tool, its application has been focused on the polymeric form, PHMB, rather than the discrete compound.

Solvation Behavior and Ionic Interactions in Solution

There is a lack of specific MD simulations detailing the solvation behavior and ionic interactions of this compound in solution.

In contrast, extensive MD simulations have been performed on PHMB. These studies reveal that PHMB polymers adsorb onto phospholipid bilayer surfaces through electrostatic interactions. acs.orgacs.orgresearchgate.net The simulations show partial penetration into the membrane without forming pores, and suggest that translocation may occur through binding to phospholipids. acs.orgacs.orgresearchgate.netmanchester.ac.uk Once inside a cell, simulations indicate that PHMB can interact extensively with DNA. acs.orgresearchgate.net

Self-Assembly Tendencies and Aggregation Phenomena

No studies on the self-assembly or aggregation phenomena of the discrete this compound compound were found. Research on PHMB indicates it behaves as a surfactant due to its amphiphilic structure, which is a property related to its polymeric nature. mdpi.com

Crystal Lattice Dynamics and Vibrational Modes

The study of crystal lattice dynamics provides fundamental insights into the collective motions of atoms within a crystalline solid, which are crucial for understanding thermal properties, phase stability, and responses to external stimuli. These collective vibrations are quantized as phonons.

Theoretical investigation of the lattice dynamics of this compound would primarily be conducted using Density Functional Perturbation Theory (DFPT). uclouvain.be This first-principles method allows for the calculation of phonon dispersion curves across the Brillouin zone. uclouvain.be The phonon spectrum reveals the frequencies of all vibrational modes. Modes at the Gamma (Γ) point of the Brillouin zone are typically accessible via infrared (IR) and Raman spectroscopy. uclouvain.be For a crystal like this compound, three of these branches are acoustic modes, whose frequencies approach zero at the Γ point, while the remaining are optical modes. uclouvain.be

The vibrational modes of this compound can be conceptually divided based on its functional components: the guanidinium (B1211019) cation, the hexane-1,6-diamine linker, and the interactions involving the hydrochloride counter-ion.

Guanidinium Cation Modes: The planar guanidinium group (C(NH₂)₃⁺) has a delocalized positive charge and characteristic vibrations. researchgate.net These include N-H stretching vibrations, typically found in the 3200-3400 cm⁻¹ range, C-N stretching modes, and various in-plane and out-of-plane bending modes of the NH₂ groups.

Hexane-1,6-diamine Modes: The flexible hexane (B92381) chain contributes C-H stretching vibrations (symmetric and asymmetric) around 2850-2960 cm⁻¹. nist.govnist.gov It also produces a series of characteristic CH₂ bending (scissoring, ~1450 cm⁻¹), wagging, and twisting modes in the fingerprint region (below 1500 cm⁻¹).

Amine and Ammonium (B1175870) Modes: The terminal amine groups (-NH₂) and their protonated ammonium forms (-NH₃⁺) in the presence of the hydrochloride would exhibit N-H stretching and bending vibrations, which are sensitive to the strong hydrogen bonding with the chloride anion.

A theoretical vibrational analysis would produce a detailed spectrum. The table below presents representative vibrational frequencies that would be expected from a computational analysis of the compound's components.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Guanidinium (C(NH₂)₃⁺) | N-H Stretch | 3200 - 3400 |

| C=N Asymmetric Stretch | 1640 - 1680 | |

| NH₂ Scissoring | 1580 - 1620 | |

| Hexane Chain (-CH₂-) | C-H Asymmetric Stretch | 2915 - 2935 |

| C-H Symmetric Stretch | 2845 - 2865 | |

| CH₂ Scissoring | 1440 - 1470 | |

| Amine/Ammonium (-NH₂/-NH₃⁺) | N-H Stretch | 3100 - 3500 |

| N-H Bending | 1500 - 1650 |

This table is illustrative, based on characteristic group frequencies. Actual computed values would depend on the specific molecular environment and intermolecular interactions within the crystal.

Force Field Development for Molecular Modeling of this compound and its Derivatives

Molecular modeling, particularly molecular dynamics (MD) simulations, requires a robust force field to accurately describe the potential energy of the system as a function of its atomic coordinates. For a novel or complex molecule like this compound, a specific force field must often be developed or adapted from existing ones like AMBER, CHARMM, or OPLS. nih.govacs.orgnih.gov

The development process is a multi-step procedure aimed at parameterizing the energy function. acs.orgnih.gov A typical classical force field includes terms for bonded (bond stretching, angle bending, dihedral torsion) and non-bonded (van der Waals, electrostatic) interactions.

Force Field Energy Function:

The parameterization workflow for this compound would involve:

Quantum Mechanical (QM) Calculations: High-level ab initio or Density Functional Theory (DFT) calculations are performed on the isolated molecule (or its fragments) to obtain optimized geometries, vibrational frequencies, and the electrostatic potential (ESP). nih.govacs.org

Charge Derivation: The delocalized charge of the guanidinium group is a critical feature. Atomic partial charges are derived by fitting them to the QM-calculated ESP. nih.govacs.org This ensures that the long-range electrostatic interactions, which are dominant in this ionic compound, are accurately represented.

Bonded Parameter Fitting: Equilibrium bond lengths and angles are taken from the QM-optimized geometry. acs.org The corresponding force constants are often refined by fitting them to reproduce the vibrational frequencies calculated via QM methods. nih.gov

Torsional Parameter Fitting: The dihedral angle parameters, which govern the conformational flexibility of the hexane chain, are the most complex to parameterize. They are typically fitted to reproduce the potential energy surface of key torsional angles as calculated by QM. acs.orgnih.gov

The table below outlines the essential components that would be parameterized in a force field for this compound.

| Interaction Term | Functional Form Example | Parameters to be Determined |

| Bond Stretch | Force constant (), Equilibrium distance () | |

| Angle Bend | Force constant (), Equilibrium angle () | |

| Dihedral Torsion | Barrier height (), Periodicity (), Phase angle () | |

| van der Waals | Lennard-Jones well depth (), Collision diameter () | |

| Electrostatic | Atomic partial charges () |

This table shows common functional forms; specific force fields may use variations.

Predictive Modeling of Crystal Packing and Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple distinct crystal structures, is a critical consideration in materials science. acs.orgscilit.com Computational Crystal Structure Prediction (CSP) methods are employed to explore the potential polymorphs of a molecule by searching for minima on the crystal energy landscape. acs.orgtandfonline.com

For this compound, a CSP study would be particularly insightful due to the molecule's combination of strong, directional hydrogen bonds and a flexible, non-polar backbone. The process involves two main stages:

Search for Possible Crystal Packings: A global search algorithm (e.g., simulated annealing, genetic algorithms) is used to generate thousands of hypothetical crystal structures across various common space groups, starting from the molecular structure. researchgate.net

Ranking by Lattice Energy: The generated structures are then ranked based on their calculated lattice energy, which is computed using a combination of the molecular force field (for intramolecular energy) and an accurate model for intermolecular interactions. scilit.comtandfonline.com

The crystal packing of this compound will be dominated by the strong, charge-assisted hydrogen bonds between the N-H donors of the guanidinium and terminal ammonium groups and the chloride anion (Cl⁻) acceptor. researchgate.netrsc.org The flexible hexane chain introduces conformational variability, allowing the molecule to adopt different shapes to optimize both hydrogen bonding and van der Waals packing, potentially leading to a complex energy landscape with multiple low-energy polymorphs. acs.org

A typical output from a CSP study is a crystal energy landscape plot. The table below simulates a possible outcome, showing a ranked list of predicted stable polymorphs.

| Rank | Predicted Polymorph | Space Group | Relative Energy (kJ/mol) | Calculated Density (g/cm³) | Hydrogen Bonding Motif |

| 1 | Form I | P2₁/c | 0.00 | 1.25 | 3D network, Cl⁻ bridges cations |

| 2 | Form II | P-1 | +0.85 | 1.23 | 2D sheets, cations linked by Cl⁻ |

| 3 | Form III | C2/c | +2.10 | 1.21 | 1D chains, zigzag conformation |

| 4 | Form IV | P2₁2₁2₁ | +3.50 | 1.19 | Helical chains, folded conformation |

This is a hypothetical data table illustrating the results of a CSP study. The global minimum (Rank 1) is set as the zero-energy reference.

Computational Exploration of Reaction Pathways and Transition States

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms, identifying intermediates, and calculating the activation energies of transition states. arxiv.orgarxiv.org For this compound, computational studies could explore its synthesis pathway.

Locating Stationary Points: The geometries of reactants, products, intermediates (local minima), and transition states (first-order saddle points) are optimized.

Calculating Energies: Single-point energy calculations at a high level of theory are performed on the optimized geometries to determine the relative energies, reaction enthalpies, and activation barriers.

Verifying Transition States: A frequency calculation is performed to ensure that a transition state structure has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

For example, one could model the reaction of one amino group of hexane-1,6-diamine with a reagent like S-methylisothiourea sulfate (B86663). The computational study would detail the nucleophilic attack of the amine on the reagent, followed by the elimination of a leaving group (e.g., methanethiol). DFT calculations can predict whether the reaction proceeds stepwise or concertedly and determine the energy barrier for each step. nih.govnih.gov

The following table provides a hypothetical summary of results from a DFT study on a proposed reaction step.

| Reaction Step | Description | ΔE (Reaction Energy) (kJ/mol) | Eₐ (Activation Energy) (kJ/mol) |

| Step 1 | Nucleophilic attack of HDA on guanidinylating agent | -25.3 | +65.7 |

| Step 2 | Proton transfer to create a better leaving group | -15.1 | +40.2 |

| Step 3 | Elimination of leaving group to form product | -88.5 | +55.9 |

This table presents hypothetical energy values for an illustrative reaction pathway. ΔE represents the energy change from the previous step, and Eₐ is the activation barrier for that step.

Chemical Reactivity and Mechanistic Studies Involving Guanidine;hexane 1,6 Diamine;hydrochloride

Acid-Base Equilibria and Proton Transfer Dynamics

The acid-base characteristics of Guanidine (B92328);hexane-1,6-diamine;hydrochloride in aqueous solution are defined by the pKa values of the guanidinium (B1211019) ion and the two amino groups of hexane-1,6-diamine.

Guanidine is an exceptionally strong organic base in water, with the pKb of its conjugate acid, the guanidinium ion, being 0.4. wikipedia.org This corresponds to a pKa of 13.6 for the guanidinium ion. wikipedia.orgchegg.comchegg.com Consequently, in nearly all aqueous solutions, guanidine exists almost exclusively in its protonated guanidinium form, a planar, highly stable cation due to extensive resonance stabilization. wikipedia.org

Hexane-1,6-diamine is a typical aliphatic diamine and is also basic. The lone pair electrons on the nitrogen atoms are readily available for protonation. brainly.comchemicalbook.com In contrast to aromatic amines where the lone pair can be delocalized into the ring system, the aliphatic nature of hexane-1,6-diamine makes it a stronger base. brainly.comthestudentroom.co.uk The two amino groups have distinct pKa values corresponding to the diprotonated and monoprotonated species.

Proton transfer dynamics in a solution of this salt would involve rapid exchanges between the various protonated and unprotonated amine sites and water molecules. The equilibrium position is overwhelmingly shifted towards the protonated forms—guanidinium and the di-ammonium hexane (B92381) cation—especially in neutral or acidic conditions. To deprotonate the guanidinium ion, a very strong base is required. researchgate.net

Table 1: Comparative pKa Values of Constituent Moieties This table provides the dissociation constants for the conjugate acids of the individual components.

| Compound Moiety | Conjugate Acid | pKa Value |

|---|---|---|

| Guanidine | Guanidinium Ion | 13.6 wikipedia.orgchegg.com |

| Hexane-1,6-diamine (1st protonation) | Hexane-1,6-diammonium Ion | ~10.8 (Typical value for primary alkylamines) |

| Hexane-1,6-diamine (2nd protonation) | Hexane-1,6-monoammonium Ion | ~9.8 (Typical value for primary alkylamines) |

Nucleophilic Reactivity of the Diamine Moiety

The primary sites for nucleophilic attack within the Guanidine;hexane-1,6-diamine;hydrochloride complex are the nitrogen atoms of the hexane-1,6-diamine moiety. chemicalbook.com In its unprotonated state, the diamine possesses two primary amine groups, each with a lone pair of electrons, making it a potent nucleophile.

However, in the context of the hydrochloride salt, these amine groups will be largely protonated, forming ammonium (B1175870) cations. This protonation significantly diminishes their nucleophilicity. The reactivity would be highly pH-dependent. In a sufficiently basic environment where the free diamine is present, it can readily react with electrophiles such as alkyl halides, acyl chlorides, and epoxides.

In contrast, the guanidinium cation is a very poor nucleophile. The positive charge is delocalized across the central carbon and three nitrogen atoms, and the lone pairs are integral to the resonance-stabilized system, rendering them unavailable for nucleophilic attack. wikipedia.org While neutral guanidine can act as a nucleophile in certain synthetic reactions, such as in the alkylation with alkyl halides, this requires the deprotonated form. nih.gov

Electrophilic Activation and Derivatization Strategies

Derivatization of the this compound complex primarily involves the reaction of the hexane-1,6-diamine moiety with electrophiles. The two primary amine groups can be targeted for various modifications, provided the pH is adjusted to generate the free base form. Common derivatization strategies include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines, and potentially quaternary ammonium salts.

Reaction with Aldehydes and Ketones: Formation of imines (Schiff bases), which can be subsequently reduced to form secondary amines.

The guanidinium group itself is generally inert to electrophilic attack due to its positive charge and resonance stabilization. However, synthetic strategies exist for the preparation of substituted guanidines by activating a precursor, such as a carbodiimide (B86325) or an S-alkylisothiourea salt, with an amine. wikipedia.orgacs.orgresearchgate.net These methods build the guanidine group rather than derivatizing a pre-existing guanidinium ion.

Thermal Decomposition Pathways and Kinetic Analysis

The thermal decomposition of this compound is expected to be a complex process involving the breakdown of its individual components.

Guanidinium Salts: The thermal decomposition of guanidinium salts, such as guanidine nitrate (B79036) (GN), has been studied. semanticscholar.orgjes.or.jp The decomposition of guanidine itself can proceed through unimolecular or bimolecular pathways, with a catalyzed pathway involving acid being the most plausible, leading to the formation of ammonia (B1221849) (NH₃) and other nitrogen-containing compounds like HNCNH. jes.or.jp The presence of the chloride ion may influence the specific pathways and intermediates. Studies on guanidinium carbonate show it decomposes at temperatures starting around 165 °C, ultimately forming melamine. researchgate.net

Hexane-1,6-diamine: As an aliphatic diamine, hexane-1,6-diamine is stable under normal conditions but will decompose at elevated temperatures. lps.org Hazardous decomposition products include nitrogen-containing gases, carbon monoxide, and carbon dioxide. lps.org

Table 2: Potential Thermal Decomposition Products This table lists likely products from the high-temperature decomposition of the compound's constituent parts.

| Original Moiety | Likely Decomposition Products | Reference |

|---|---|---|

| Guanidinium | Ammonia, Water, N₂O, CO₂, Melamine | jes.or.jpresearchgate.net |

| Hexane-1,6-diamine | Nitrogen oxides, Carbon monoxide, Carbon dioxide | lps.org |

| Chloride | Hydrogen chloride (HCl) | youtube.com |

Oxidation-Reduction Chemistry of this compound

The oxidation-reduction chemistry of the complex is governed by the distinct properties of the guanidinium and diamine moieties.

Oxidation: The hexane-1,6-diamine portion is susceptible to oxidation, typical for primary amines. Strong oxidizing agents can lead to a variety of products. The guanidinium cation, on the other hand, is highly resistant to oxidation due to the +1 charge and the high oxidation state of the central carbon atom. While studies have shown the oxidation of guanidine hydrochloride by powerful oxidants like periodate (B1199274) in the presence of a catalyst, these are forcing conditions. iarjset.com Some specialized redox-active guanidines have been designed as catalysts for the oxidation of organic molecules, but this involves purpose-built derivatives rather than the parent compound. researchgate.netnih.gov It has been noted that some microorganisms can utilize guanidine as an energy source through oxidation. nih.gov

Reduction: The guanidinium ion is not reducible under standard chemical conditions. The reduction of nitroguanidine (B56551) to aminoguanidine (B1677879) has been reported, but this involves a nitro-derivative not present here. proquest.comsciencemadness.orgacs.org The aliphatic diamine moiety is also a non-reducible group under normal circumstances. Therefore, the this compound salt is considered stable towards chemical reducing agents.

Investigation of Ionic Interactions, Ion Pairing, and Salt Hydrates

As an ionic compound, this compound exists in solution as a collection of solvated ions. The interactions between these ions are complex and significant.

Ionic Interactions: The solution contains the guanidinium cation ([C(NH₂)₃]⁺), the hexane-1,6-diammonium cation ([H₃N(CH₂)₆NH₃]²⁺), and chloride anions (Cl⁻). There will be strong electrostatic attractions between the oppositely charged ions. reddit.comspectroscopyonline.comquora.com

Ion Pairing: Guanidinium salts are well-known for their interesting ion-pairing behavior. researchgate.netacs.orgnih.gov Molecular dynamics simulations and experimental studies have shown that the nature of the anion affects the degree of ion pairing and the ability of the guanidinium ion to interact with other molecules. acs.orgnih.gov In this specific salt, there would be competition between the guanidinium and the diammonium cations for pairing with the chloride anions. Furthermore, research has demonstrated the counterintuitive phenomenon of like-charge pairing between two guanidinium cations in aqueous solution, stabilized by van der Waals forces and hydrophobic effects. aip.orgnih.gov Similar weak interactions might occur between the cationic species in a concentrated solution of this salt.

Salt Hydrates: In aqueous solution, all ions will be efficiently solvated by water molecules. wikipedia.org The guanidinium ion, with its planar structure and multiple hydrogen bond donors, is well-solvated. wikipedia.org Similarly, the ammonium groups of the protonated diamine and the chloride anion will be strongly hydrated. In the solid state, it is highly probable that the salt crystallizes as a hydrate, with water molecules incorporated into the crystal lattice to stabilize the ionic structure.

Applications of Guanidine;hexane 1,6 Diamine;hydrochloride in Materials Science and Engineering

Polymer Chemistry and Engineering

Cross-linking Agent for Polymer Networks

Formation of Stimuli-Responsive Gels (Non-Biomedical)

A review of current scientific literature indicates a lack of specific research focused on the use of Guanidine (B92328);hexane-1,6-diamine;hydrochloride (PHMB) for the formation of non-biomedical stimuli-responsive gels. Stimuli-responsive gels, or "smart" materials, are three-dimensional polymer networks that can exhibit significant changes in their volume or physical properties in response to external stimuli like pH, temperature, or light. nih.govmdpi.com While the cationic and polyelectrolytic nature of PHMB, with its repeating basic biguanide (B1667054) groups, suggests a potential for pH-responsive behavior, dedicated studies to create and characterize PHMB-based gels for non-biomedical applications such as sensors or actuators have not been identified in publicly available research. The development of such materials would likely involve cross-linking the linear PHMB polymer chains to form a hydrogel network, which could then be investigated for its swelling-shrinking behavior in response to environmental pH changes.

Supramolecular Chemistry and Self-Assembly

The structure of Guanidine;hexane-1,6-diamine;hydrochloride (PHMB) makes it a molecule of significant interest for supramolecular chemistry and self-assembly. mdpi.com Its key features for these applications include a high density of hydrogen-bonding sites within the biguanide groups, its nature as a polycationic electrolyte, and its amphiphilic character, combining hydrophilic biguanide units with hydrophobic hexamethylene spacers. mdpi.comrsc.org These properties suggest that PHMB can participate in forming organized, non-covalent structures. Research has indicated that PHMB is a suitable building block for supramolecular chemistry. mdpi.comresearchgate.net In aqueous solutions, it exhibits surfactant-like behavior, forming aggregates above a critical concentration. mdpi.comresearchgate.net

Host-Guest Interactions with Macrocyclic Receptors and Cryptands

While the guanidinium (B1211019) group is a well-known functional motif in supramolecular chemistry for binding anionic guests, specific studies detailing the interaction of the polymeric this compound (PHMB) with macrocyclic hosts or cryptands are not available. Host-guest chemistry involves the formation of unique complexes between a large "host" molecule and a smaller "guest" molecule through non-covalent interactions. nih.govrsc.org The positively charged biguanide units along the PHMB polymer backbone could theoretically act as binding sites for anionic or electron-rich macrocyclic hosts. The flexible hexamethylene spacers could allow the polymer to conform and potentially wrap around larger host structures. However, no experimental studies demonstrating such specific host-guest complexation with this polymer have been found.

Formation of Hydrogen-Bonded Organic Frameworks (HOFs) and Supramolecular Gels

Hydrogen-Bonded Organic Frameworks (HOFs) are crystalline porous materials constructed through the self-assembly of organic building blocks via directional hydrogen bonds. nih.govnih.gov The biguanide group, a core component of PHMB, contains multiple amine functionalities that are excellent hydrogen bond donors and acceptors, making it an attractive moiety for constructing such frameworks. mdpi.com The combination of these strong hydrogen-bonding groups with flexible aliphatic spacers in PHMB provides the necessary components for self-assembly into extended networks.

Although specific research on the formation of crystalline HOFs or non-biomedical supramolecular gels directly from PHMB is not documented, its chemical properties are highly relevant to this field. The polymer's ability to form multiple hydrogen bonds is considered a key property for its potential use in supramolecular chemistry. mdpi.com The self-assembly process could lead to materials with ordered structures and potentially tunable properties. The formation of supramolecular gels, which are viscoelastic materials formed through the hierarchical self-assembly of low-molecular-weight gelators, is another theoretical possibility for PHMB or its derivatives, driven by the strong, directional hydrogen bonding of the biguanide units. researchgate.net

Below is a table summarizing the properties of PHMB relevant to its potential in supramolecular chemistry.

| Property | Description | Relevance to Supramolecular Chemistry | Source |

| Chemical Structure | Cationic polymer with repeating biguanide units linked by hexamethylene spacers. | Provides multiple sites for non-covalent interactions. | mdpi.comrsc.org |

| Hydrogen Bonding | The five conjugated amines per biguanide unit can act as hydrogen bond donors and acceptors. | Enables self-assembly into ordered structures like frameworks or gels. | mdpi.com |

| Charge | Polycationic nature in solution. | Facilitates interactions with anionic species and influences self-assembly. | rsc.org |

| Amphiphilicity | Contains both hydrophilic (biguanide) and hydrophobic (hexamethylene) segments. | Drives aggregation and self-organization in solution, such as micelle formation. | mdpi.comresearchgate.net |

| Chelation | Acts as a good metal chelator. | Allows for the potential formation of metallo-supramolecular structures. | mdpi.com |

Directed Self-Assembly of Guanidinium-Based Architectures